molecular formula C14H19NO3S3 B2703860 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide CAS No. 2034330-01-1

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2703860
CAS RN: 2034330-01-1
M. Wt: 345.49
InChI Key: FHMVDEJZTHKCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research.

Scientific Research Applications

Facile Synthesis and Potential Applications

A study by Noreen et al. (2017) detailed a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds demonstrated significant urease inhibition and hemolytic activities, indicating potential for medical applications such as antibacterial agents due to their structure-activity relationship. This synthesis method could pave the way for developing new compounds with tailored therapeutic effects (Noreen et al., 2017).

Antagonistic Activity on Endothelin Receptors

Research by Raju et al. (1997) identified a derivative, N-(4-chloro-3-methyl-5-isoxazolyl)-2-[(3,4-methylenedioxy)phenoxycarbonyl]thiophene-3-sulfonamide, as a potent and selective endothelin receptor antagonist. This suggests its potential in treating diseases related to endothelin receptors, such as cardiovascular diseases, highlighting the therapeutic potential of sulfonamide derivatives in cardiovascular pharmacology (Raju et al., 1997).

Antibacterial Polyester Fabrics

A study focused on synthesizing new sulfonamido-hydroxythiophene dyes for dyeing polyester fabrics, which exhibited antibacterial properties. This research by Hossan (2020) opens up possibilities for the development of antibacterial textiles, which could have significant applications in medical textiles and clothing to reduce the risk of bacterial infections (Hossan, 2020).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating specific anti-tobacco mosaic virus activity. This indicates the potential of sulfonamide derivatives in antiviral applications, offering a pathway for the development of new antiviral agents (Chen et al., 2010).

Ocular Hypotensive Activity

A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides was prepared and evaluated for topical ocular hypotensive activity, suggesting their potential in treating glaucoma by inhibiting carbonic anhydrase and minimizing pigment binding in the iris. This research by Prugh et al. (1991) highlights the application of these compounds in ophthalmology, especially in glaucoma treatment (Prugh et al., 1991).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S3/c1-11-2-3-14(20-11)21(17,18)15-7-4-12(5-8-16)13-6-9-19-10-13/h2-3,6,9-10,12,15-16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVDEJZTHKCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide

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